molecular formula C8H20N2S2 B13621239 Ethanamine, 2,2a(2)-dithiobis[N-ethyl- CAS No. 4432-79-5

Ethanamine, 2,2a(2)-dithiobis[N-ethyl-

Cat. No.: B13621239
CAS No.: 4432-79-5
M. Wt: 208.4 g/mol
InChI Key: UGCMYUSCFMBRIE-UHFFFAOYSA-N
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Description

The compound "Ethanamine, 2,2a(2)-dithiobis[N-ethyl-]" is a disulfide-linked dimeric amine derivative. This modification introduces steric and electronic changes compared to unsubstituted disulfide amines. Such compounds are often studied for their redox activity, biochemical applications, or as intermediates in organic synthesis .

Key inferred properties:

  • Functional groups: Disulfide bond (-S-S-), primary/secondary amines.
  • Potential applications: Biochemical thiol-disulfide exchange systems, polymer crosslinking, or pharmaceutical intermediates.

Properties

CAS No.

4432-79-5

Molecular Formula

C8H20N2S2

Molecular Weight

208.4 g/mol

IUPAC Name

N-ethyl-2-[2-(ethylamino)ethyldisulfanyl]ethanamine

InChI

InChI=1S/C8H20N2S2/c1-3-9-5-7-11-12-8-6-10-4-2/h9-10H,3-8H2,1-2H3

InChI Key

UGCMYUSCFMBRIE-UHFFFAOYSA-N

Canonical SMILES

CCNCCSSCCNCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl(2-{[2-(ethylamino)ethyl]disulfanyl}ethyl)amine typically involves the reaction of ethylamine with 2-chloroethyl disulfide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the ethylamine attacks the electrophilic carbon of the 2-chloroethyl disulfide, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of ethyl(2-{[2-(ethylamino)ethyl]disulfanyl}ethyl)amine can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl(2-{[2-(ethylamino)ethyl]disulfanyl}ethyl)amine can undergo various types of chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as dithiothreitol or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve alkyl halides or sulfonyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Thiols.

    Substitution: Various substituted amines depending on the electrophile used.

Scientific Research Applications

Ethyl(2-{[2-(ethylamino)ethyl]disulfanyl}ethyl)amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of disulfide bond formation and reduction in proteins.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form reversible disulfide bonds.

    Industry: Utilized in the production of polymers and other materials that require disulfide linkages.

Mechanism of Action

The mechanism of action of ethyl(2-{[2-(ethylamino)ethyl]disulfanyl}ethyl)amine involves the interaction of its amine and disulfide functional groups with various molecular targets. The disulfide bond can undergo reversible cleavage and formation, which is crucial in redox biology and the regulation of protein function. The amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

2,2'-Dithiobis(ethylamine) (Cystamine)

  • Structure : Two ethylamine groups linked by a disulfide bond.
  • Molecular formula : C₄H₁₂N₂S₂.
  • Applications: Used in studying thiol-disulfide equilibrium, treatment of cystinosis .
  • Differentiation : Lacks N-ethyl substitutions, making it more reactive in nucleophilic environments compared to the N-ethyl derivative .

Selenocystamine (2,2'-Diselenobis(ethanamine))

  • Structure : Analogous to cystamine but with selenium (Se) replacing sulfur.
  • Molecular formula : C₄H₁₂N₂Se₂; Molecular weight : 246.07 g/mol.
  • Predicted boiling point: 327.9±52.0°C .
  • Applications: Used in selenoprotein studies and as a heavy-atom derivative in crystallography .

HN1 Hydrochloride (Bis(2-chloroethyl)ethylamine hydrochloride)

  • Structure : Ethylamine backbone with two 2-chloroethyl groups and an ethyl substituent.
  • Molecular formula : C₆H₁₄Cl₂N·HCl.
  • Properties : Alkylating agent; part of the nitrogen mustard family. High reactivity due to chloroethyl groups, enabling DNA crosslinking.
  • Applications: Historical use in chemotherapy; now primarily a reference compound in toxicology .

HN2 (Mechlorethamine)

  • Structure : Methyl-substituted bis(2-chloroethyl)amine.
  • Molecular formula : C₅H₁₁Cl₂N.
  • Properties : Smaller alkyl group (methyl vs. ethyl) reduces steric hindrance, increasing alkylation efficiency.
  • Applications : First nitrogen mustard chemotherapeutic agent; treats Hodgkin’s lymphoma .

N-Ethyldiethanolamine (2,2'-(Ethylimino)diethanol)

  • Structure: Ethylamine core with two ethanol substituents.
  • Molecular formula: C₆H₁₅NO₂; Molecular weight: 133.19 g/mol.
  • Properties : Hydrophilic due to hydroxyl groups; used as a surfactant or corrosion inhibitor.
  • Differentiation : Lacks disulfide bonds but shares an ethylamine backbone, highlighting the impact of functional group variation .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes
Ethanamine, 2,2a(2)-dithiobis[N-ethyl-] (inferred) C₆H₁₆N₂S₂ ~180.3 (estimated) Disulfide, N-ethyl amines Biochemical studies, redox systems
2,2'-Dithiobis(ethylamine) C₄H₁₂N₂S₂ 152.28 Disulfide, primary amines Cystinosis treatment
Selenocystamine C₄H₁₂N₂Se₂ 246.07 Diselenide, primary amines Selenoprotein research
HN1 Hydrochloride C₆H₁₄Cl₂N·HCl 212.55 Chloroethyl, tertiary amine Alkylating agent
HN2 C₅H₁₁Cl₂N 156.06 Chloroethyl, methylamine Chemotherapy
N-Ethyldiethanolamine C₆H₁₅NO₂ 133.19 Hydroxyl, tertiary amine Surfactant synthesis

Research Findings and Key Differences

  • Reactivity: Disulfide/diselenide compounds (e.g., cystamine, selenocystamine) undergo redox-driven bond cleavage, unlike the stable chloroethyl groups in HN1/HN2 . N-ethyl substitution in the target compound likely reduces nucleophilicity compared to primary amines in cystamine, affecting interaction with thiols .
  • Toxicity :
    • HN1 and HN2 exhibit high cytotoxicity due to DNA alkylation, whereas disulfide-linked amines are generally less toxic unless metabolized to reactive thiols .
  • Thermal Stability: Selenocystamine’s predicted boiling point (327.9°C) exceeds typical values for sulfur analogs, reflecting selenium’s larger atomic radius and stronger intermolecular forces .

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